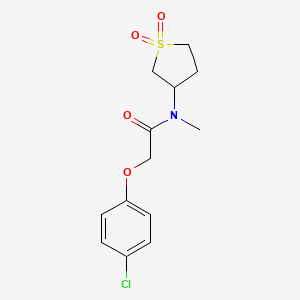![molecular formula C15H20N4O5 B2357784 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 941984-10-7](/img/structure/B2357784.png)
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound with a distinct chemical structure, known for its potential applications in various scientific fields. Its unique configuration, involving methoxy groups and dioxo functional groups, plays a significant role in its chemical behavior and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step organic synthesis approach is typically employed. One common route involves:
Starting with a pyrido[2,3-d]pyrimidine core.
Functionalizing the core with methoxy and methyl groups.
Introducing the acetamide moiety via amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis involves:
Large-scale reactions in batch reactors.
Strict control of temperature and pH to ensure high yield and purity.
Use of organic solvents such as dichloromethane or acetonitrile to facilitate the reactions.
化学反応の分析
Types of Reactions
The compound can undergo various reactions:
Oxidation: : Addition of oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.
Reduction: : Using reducing agents like sodium borohydride to reduce the dioxo groups.
Substitution: : Reactions with halogenating agents can introduce halogen atoms at specific positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidized derivatives with higher functional group reactivity.
Reduced compounds with altered pharmacological properties.
Halogenated derivatives useful in medicinal chemistry for drug development.
科学的研究の応用
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide has found applications in:
Chemistry: : As a building block in organic synthesis and a reagent in complex reaction mechanisms.
Biology: : Investigating its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: : Exploring its potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The compound's mechanism of action primarily involves interaction with specific molecular targets:
Binding to enzyme active sites, thereby inhibiting their function.
Modulating signaling pathways by interacting with cellular receptors.
Influencing gene expression by interacting with DNA or RNA.
類似化合物との比較
Compared to similar compounds, 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide stands out due to:
Its unique methoxy and dioxo functional groups, which impart distinct reactivity.
Higher selectivity and potency in biological assays.
Enhanced stability under physiological conditions.
Similar Compounds
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N-(2-methoxyethyl)-2-(1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-5-yl)acetamide
特性
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-9-7-17-13-11(12(9)24-4)14(21)19(15(22)18(13)2)8-10(20)16-5-6-23-3/h7H,5-6,8H2,1-4H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBCEKQJGQZPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)


![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2357720.png)



